Aci-Coa

Acyl-CoA (acyl-coenzyme A) molecules are a class of lipids that play crucial roles in various cellular processes, particularly those related to energy metabolism. These molecules consist of a fatty acid attached via an ester bond to coenzyme A (CoA), which is derived from adenine nucleotides and contains a thiamine pyrophosphate group. Acyl-CoAs serve as the activated form of fatty acids in biological systems, facilitating their transport into the mitochondria for β-oxidation.

The primary function of acyl-CoAs is to provide energy through the oxidation process that occurs within the mitochondrial matrix. During this process, acyl-CoAs are sequentially cleaved by the enzyme acyl-CoA dehydrogenase, releasing acetyl-CoA and FADH2 and NADH, which can then be utilized in the citric acid cycle and oxidative phosphorylation to generate ATP.

Moreover, certain acyl-CoAs play significant roles beyond energy production. For instance, long-chain acyl-CoAs are involved in the synthesis of cholesterol, bile acids, and other important membrane lipids. Additionally, specific acyl-CoAs can act as signaling molecules, influencing cellular responses through various mechanisms.

In research settings, acyl-CoAs are critical tools for studying lipid metabolism, gene expression, and cellular signaling pathways, making them indispensable in fields such as biochemistry, molecular biology, and pharmacology.

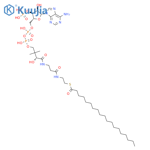

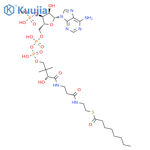

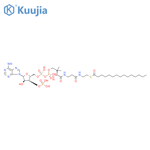

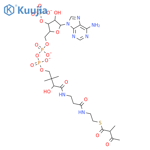

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

Coenzyme A, S-hexanoate, triammonium salt (9CI) | 799812-81-0 | C27H43N7O17P3S-3.3[H4N+] |

|

Adipoyl-CoA | 25119-42-0 | C27H44N7O19P3S |

|

Coenzyme A, S-(hydrogen 3-hydroxy-3-methyl pentanedioate), sodium salt (1:2) | 103476-21-7 | C27H44N7O20P3S.Na |

|

Coenzyme A, S-hexadecanoate | 1763-10-6 | C37H62N7O17P3S-4 |

|

Coenzyme A, S-heptadecanoate | 3546-17-6 | C38H68N7O17P3S |

|

Coenzyme A, S-nonadecanoate | 25045-61-8 | C40H72N7O17P3S |

|

Coenzyme A, S-(3-oxodecanoate) | 50411-91-1 | C31H52N7O18P3S |

|

Octanoyl Coenzyme A | 1264-52-4 | C29H50N7O17P3S |

|

Coenzyme A, S-pentadecanoate | 24870-39-1 | C36H64N7O17P3S |

|

2-Methylacetoacetyl CoA | 6712-01-2 | C26H38N7O18P3S-4 |

Letteratura correlata

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornitori consigliati

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati